2-Ethyltridecanoic acid

Descripción general

Descripción

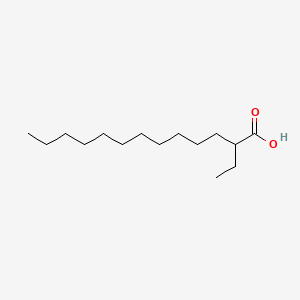

2-Ethyltridecanoic acid is an organic compound with the molecular formula C15H30O2 It is a branched-chain fatty acid, characterized by the presence of an ethyl group attached to the second carbon of the tridecanoic acid chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethyltridecanoic acid can be synthesized through several methods. One common approach involves the alkylation of tridecanoic acid with ethyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the carboxylic acid group, followed by the addition of ethyl halide to introduce the ethyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the alkylation reaction. Additionally, advanced purification techniques like column chromatography and distillation are used to isolate and purify the final product.

Análisis De Reacciones Químicas

Esterification and Derivatization

Branched-chain fatty acids like 2-ethyltridecanoic acid can undergo esterification to form methyl, ethyl, or other alkyl esters, a common modification in lipid analysis. For example:

-

Methyl ester formation :

This reaction is analogous to the synthesis of tridecanoic acid methyl ester (TAME) from tridecanoic acid .

| Reaction Type | Reagents | Product | Application |

|---|---|---|---|

| Esterification | Methanol/H | Methyl ester | GC-MS analysis |

Salt Formation

Carboxylic acids react with bases to form salts. For this compound:

Such salts are critical in soap production and emulsification .

Oxidation and Degradation

Branched-chain fatty acids are metabolized via β-oxidation, though branching can alter enzyme specificity. For instance:

-

β-Oxidation : The ethyl branch at C2 may hinder mitochondrial β-oxidation, necessitating α-oxidation (common in phytanic acid metabolism) .

-

Microbial degradation : Soil bacteria (e.g., Bacillus spp.) utilize branched-chain fatty acids via specialized dehydrogenases and elongases .

Biosynthetic Pathways

While this compound is not directly discussed, branched-chain fatty acids typically derive from:

-

Branched-chain amino acid precursors (valine, leucine, isoleucine) via α-ketoacid dehydrogenases .

-

Primer-CoA esters condensed with malonyl-ACP in FASII systems .

| Enzyme | Role | Example |

|---|---|---|

| FabH (KAS III) | Initiates fatty acid synthesis | Condenses primer-CoA with malonyl-ACP |

Antimicrobial Activity

Structurally similar compounds like tridecanoic acid methyl ester (TAME) exhibit antibacterial effects by disrupting cell membranes and DNA gyrase . this compound may share these properties due to its hydrophobic alkyl chain and branching.

Thermal and Oxidative Stability

Branched-chain fatty acids generally exhibit lower melting points than straight-chain analogs (e.g., 2-methyltridecanoic acid melts at ~25–30°C ). Oxidative stability is reduced due to tertiary C-H bonds, increasing susceptibility to peroxidation .

Limitations and Research Gaps

-

No direct studies on this compound were identified in the provided sources. Inferences rely on analogs (e.g., 2-methyltridecanoic acid ).

-

Experimental data on reaction kinetics, catalytic mechanisms, or biological roles remain uncharacterized.

Key Inferences Table

Aplicaciones Científicas De Investigación

2-Ethyltridecanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-ethyltridecanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by disrupting cell membranes or interfering with metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

Tridecanoic acid: A straight-chain fatty acid with similar properties but lacking the ethyl group.

2-Methyltridecanoic acid: Another branched-chain fatty acid with a methyl group instead of an ethyl group.

Uniqueness

2-Ethyltridecanoic acid is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties

Actividad Biológica

2-Ethyltridecanoic acid, a branched-chain fatty acid, is an intriguing compound due to its potential biological activities. This article delves into its antibacterial properties, mechanisms of action, and related research findings.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of this compound and its derivatives, particularly against a range of Gram-positive and Gram-negative bacteria. A notable study focused on tridecanoic acid methyl ester (TAME), which is structurally related to this compound. The research demonstrated that TAME exhibited significant antibacterial activity against Enterococcus faecalis and Salmonella enterica, with minimum inhibitory concentrations (MIC) of 375 µg/ml and 750 µg/ml respectively .

The mechanism by which TAME exerts its antibacterial effects involves disrupting cellular morphology and causing extracellular leakage in bacterial cells. Scanning electron microscopy (SEM) analyses revealed substantial rupturing of bacterial cells, indicating that TAME induces autolysis . Moreover, in silico molecular docking studies suggested a strong binding affinity to DNA gyrase B in Escherichia coli, leading to conformational changes that impair bacterial function .

Comparative Biological Activity

A comparative analysis of various fatty acids, including this compound, reveals their diverse biological activities. The following table summarizes the reported activities of selected fatty acids:

| Fatty Acid | Biological Activity |

|---|---|

| This compound | Antibacterial, potential anti-inflammatory properties |

| Tridecanoic Acid Methyl Ester | Antibacterial, disrupts cell morphology |

| Hexadecanoic Acid | Anti-inflammatory, lowers blood cholesterol |

| Octadecanoic Acid | Antimicrobial, antioxidant |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the effects of TAME on various pathogenic bacteria. The results indicated that TAME not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics like ampicillin through synergistic action .

- Impact on Gut Microbiota : Another study investigated the effects of fatty acids on gut microbiota composition in rats treated with antibiotics followed by probiotics. It was found that the administration of fatty acids, including those derived from this compound, influenced the restoration of beneficial gut bacteria post-antibiotic treatment .

Propiedades

IUPAC Name |

2-ethyltridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-12-13-14(4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYFPRCUHVNXEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90887680 | |

| Record name | Tridecanoic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69868-07-1 | |

| Record name | 2-Ethyltridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69868-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tridecanoic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069868071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanoic acid, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tridecanoic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyltridecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.405 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.